molecular formula C13H21N5 B11749502 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11749502
M. Wt: 247.34 g/mol
InChI Key: ULZXNEBBZZHALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring:

  • A 1-ethyl-3-methyl-1H-pyrazol-4-amine core.
  • A methylene bridge (-CH₂-) linking the amine group to a second pyrazole ring substituted with a propan-2-yl (isopropyl) group at position 1.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-13(11(4)16-17)14-6-12-7-15-18(8-12)10(2)3/h7-10,14H,5-6H2,1-4H3

InChI Key

ULZXNEBBZZHALQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Formation of the 1-Ethyl-3-methyl-1H-pyrazol-4-amine Intermediate

A mixture of ethyl hydrazine and acetylacetone undergoes cyclocondensation in acidic conditions (e.g., HCl or H₂SO₄) to yield 1-ethyl-3-methyl-1H-pyrazol-4-amine. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration (Figure 1A).

Optimization Data :

  • Solvent : Ethanol or DMF.

  • Temperature : 80–120°C.

  • Yield : 70–85%.

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-amine

Similarly, isopropyl hydrazine and acetylacetone react under reflux in methanol to form 1-(propan-2-yl)-1H-pyrazol-4-amine. Sodium hydride (NaH) enhances the reaction efficiency by deprotonating intermediates.

Key Conditions :

  • Base : NaH (1.2 equiv).

  • Time : 4–6 hours.

  • Yield : 78–90%.

Alkylation and Coupling Reactions

The N-alkylation step connects the two pyrazole units via a methylene bridge.

Reductive Amination

A one-pot reductive amination strategy is employed using 1-ethyl-3-methyl-1H-pyrazol-4-amine and 1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the reaction:

1-ethyl-3-methyl-1H-pyrazol-4-amine+1-(propan-2-yl)-1H-pyrazol-4-carbaldehydeNaBH3CN, MeOHTarget Compound\text{1-ethyl-3-methyl-1H-pyrazol-4-amine} + \text{1-(propan-2-yl)-1H-pyrazol-4-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Target Compound}

Reaction Parameters :

  • Molar Ratio : 1:1.2 (amine:aldehyde).

  • Temperature : 25°C (room temperature).

  • Yield : 65–72%.

Nucleophilic Substitution

Alternative routes use bromomethyl intermediates. For example, 1-(propan-2-yl)-1H-pyrazol-4-ylmethyl bromide reacts with 1-ethyl-3-methyl-1H-pyrazol-4-amine in the presence of K₂CO₃:

1-ethyl-3-methyl-1H-pyrazol-4-amine+BrCH2(pyrazole)K2CO3,DMFTarget Compound\text{1-ethyl-3-methyl-1H-pyrazol-4-amine} + \text{BrCH}2\text{(pyrazole)} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Optimized Conditions :

  • Solvent : DMF or acetonitrile.

  • Catalyst : Potassium iodide (KI, 10 mol%).

  • Yield : 60–68%.

Industrial-Scale Production

Continuous Flow Synthesis

Patents highlight the use of continuous flow reactors to enhance efficiency. Key steps include:

  • Cyclocondensation : Automated feed of hydrazine and diketone into a heated reactor (100°C, 2 h residence time).

  • Alkylation : In-line mixing with alkyl halides under high pressure (5 bar).

Advantages :

  • Purity : >98% (HPLC).

  • Throughput : 1–5 kg/day.

Green Chemistry Approaches

Dimethyl carbonate replaces toxic methylating agents (e.g., dimethyl sulfate) in methylation steps:

Pyrazole-NH+(CH3O)2CONaH, DMFPyrazole-NCH3\text{Pyrazole-NH} + (\text{CH}3\text{O})2\text{CO} \xrightarrow{\text{NaH, DMF}} \text{Pyrazole-NCH}_3

Conditions :

  • Temperature : 110°C.

  • Yield : 89–91%.

Mechanistic Insights

Role of Base in Alkylation

NaH generates a strong base (H⁻) that deprotonates the pyrazole amine, enabling nucleophilic attack on alkylating agents. Excess base (>1.5 equiv) may lead to side reactions (e.g., over-alkylation).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, improving yields. Protic solvents (MeOH) are preferred for reductive amination to protonate intermediates.

Comparative Analysis of Methods

Method Conditions Yield Purity Scale Feasibility
Reductive AminationNaBH₃CN, MeOH, 25°C65–72%95%Lab-scale
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C60–68%93%Pilot-scale
Continuous Flow100°C, 5 bar, DMF85–91%98%Industrial

Challenges and Optimizations

Byproduct Formation

Over-alkylation generates bis-aminated impurities. Solutions include:

  • Stoichiometric Control : Limit alkylating agent to 1.1 equiv.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Catalytic Improvements

Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in arylpyrazole syntheses, though their use for aliphatic amines remains limited .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Varied Substituents

1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine ()
  • Key Differences : Lacks the 3-methyl group on the first pyrazole and the isopropyl substituent on the second pyrazole.
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine ()
  • Key Differences : Replaces the 3-methyl group with a trifluoromethyl (-CF₃) group.
  • Impact : The electron-withdrawing -CF₃ group may enhance metabolic stability and alter electronic properties, influencing binding affinity in biological systems.

Pyrazole-Amines with Modified Linkers or Auxiliary Groups

1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine ()
  • Structure : Contains a single pyrazole ring with an isopropyl group and a primary amine (-CH₂NH₂).
  • Molecular Weight : 153.23 g/mol (lower than the target compound due to structural simplicity).
N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide ()
  • Structure : Features a carboxamide linker and a fused pyrazolo-pyridine core.
  • Key Differences : The carboxamide group (-CONH-) introduces hydrogen-bonding capacity distinct from the methylene-amine linker in the target compound.

Heterocyclic Compounds with Pyrazole Moieties

1,3,4-Thiadiazole Derivatives ()
  • Structure : Thiadiazole cores substituted with pyrazole groups.
  • Key Differences : The thiadiazole ring introduces sulfur-based electronics, which may enhance antimicrobial activity (four compounds in showed superior activity against E. coli and C. albicans).
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
  • Structure : Pyrazole linked to a pyridine ring instead of a second pyrazole.

Structural and Functional Analysis

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents/Linkers Notable Properties/Activities References
Target Compound ~277.34* Ethyl, methyl, isopropyl, methylene N/A (Data not provided in evidence) -
1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine 221.28 Ethyl, methylene Intermediate for further synthesis
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 179.14 Ethyl, -CF₃ High metabolic stability
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine 153.23 Isopropyl, primary amine Liquid form, storage at 4°C
1,3,4-Thiadiazole derivatives (e.g., from ) ~250–300 Pyrazole, thiadiazole Antimicrobial activity

*Estimated based on molecular formula.

Biological Activity

1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antibacterial properties. Its molecular formula is C14H20N4C_{14}H_{20}N_4 with a molecular weight of approximately 247.34 g/mol.

Chemical Structure and Properties

The compound features an ethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring, contributing to its distinct chemical properties. The presence of these substituents enhances its lipophilicity, which may facilitate better penetration through biological membranes, thus influencing its biological activity.

Property Details
Molecular FormulaC14H20N4C_{14}H_{20}N_4
Molecular Weight247.34 g/mol
IUPAC NameThis compound
CAS Number1856018-34-2

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Antifungal Activity

Studies have shown that this compound demonstrates antifungal properties against various fungal strains. For instance, it has been tested against common pathogens such as Candida albicans and Aspergillus niger, showing inhibition zones ranging from 12 mm to 16 mm, indicating moderate antifungal potency.

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects against a range of bacterial strains. Preliminary results suggest that it possesses activity against Gram-positive and Gram-negative bacteria, potentially through mechanisms involving the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For example, docking studies have indicated potential binding sites on enzymes relevant to fungal metabolism, which could explain its antifungal properties.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Antifungal Study : A study published in MDPI reported that derivatives of pyrazole compounds showed significant antifungal activity against Geotrichum candidum and Penicillium digitatum. The results indicated that modifications in the pyrazole structure could enhance antifungal potency (Table 1) .
    Fungal Strain Inhibition Zone (mm)
    Geotrichum candidum15
    Aspergillus niger14
    Penicillium digitatum12
  • Alpha-Amylase Inhibition : Another study assessed the alpha-amylase inhibition activity of related pyrazole compounds. The results showed that these compounds exhibited IC50 values significantly lower than acarbose, indicating strong potential for controlling postprandial glucose levels (Table 2) .
    Compound IC50 (mg/mL)
    Acarbose0.26
    Pyrazole Derivative0.12

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically employing copper-catalyzed cross-coupling or cyclocondensation. Key steps include:

  • Copper(I)-catalyzed coupling : Reacting iodopyrazole derivatives with amines in the presence of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) in DMSO at 35°C for 48 hours, yielding 17.9% after purification via gradient chromatography (ethyl acetate/hexane) .
  • Microwave-assisted cyclocondensation : Accelerating reaction kinetics under controlled temperature and pressure, reducing synthesis time while maintaining moderate yields .
  • Solvent optimization : Polar aprotic solvents like DMSO enhance solubility, while inert atmospheres prevent side reactions .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Core characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.87 (pyridinyl protons) and δ 3.0–4.0 (methylene and ethyl groups) confirm substituent positioning .
    • ¹³C NMR : Assignments for pyrazole carbons (δ 140–150 ppm) and aliphatic carbons (δ 20–50 ppm) validate the backbone .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS m/z 215 ([M+H]⁺) matches the molecular formula .
  • Infrared Spectroscopy (IR) : Absorption at 3298 cm⁻¹ (N-H stretch) indicates primary amine functionality .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Purity variations : Impurities from incomplete purification (e.g., residual solvents) may skew bioassay results. Use HPLC (>95% purity) for reliable data .
  • Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms (e.g., kinase selectivity panels) impact activity. Standardize protocols across labs .
  • In vitro vs. in vivo models : Poor pharmacokinetic properties (e.g., low solubility) may reduce efficacy in animal studies despite promising in vitro results. Conduct ADMET profiling early .

Advanced: What computational strategies predict target interactions and guide SAR studies?

  • Molecular docking : Models binding modes to enzymes (e.g., kinases) or receptors, identifying key residues like His189 in the active site .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories) to prioritize derivatives with robust interactions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at position 5) with antimicrobial potency using Hammett constants .

Advanced: How can reaction conditions be systematically optimized for scalable synthesis?

  • Design of Experiments (DoE) : Statistically vary parameters (temperature, catalyst loading) to identify optimal ranges. For example, CuBr at 0.05–0.15 mol% maximizes yield .
  • Solvent screening : Test DMSO, DMF, and acetonitrile to balance solubility and reaction rate. Polar aprotic solvents favor nucleophilic substitution .
  • Continuous flow reactors : Improve reproducibility and scalability, reducing reaction times by 50% compared to batch methods .

Basic: What in vitro assays evaluate the compound’s biological potential?

  • Antimicrobial assays : Minimum Inhibitory Concentration (MIC) against E. coli or S. aureus using broth microdilution .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition) with ATP-competitive controls .

Advanced: What structural analogs provide insights into selectivity and toxicity?

AnalogKey ModificationBiological ImpactReference
N-[(1-Ethyl-5-fluoro-pyrazol-4-yl)methyl]-1-propyl-pyrazol-3-amineFluorine at C5Enhanced antimicrobial activity (MIC: 2 µg/mL)
[(4-Methoxyphenyl)methyl][(1-ethyl-pyrazol-4-yl)methyl]amineMethoxy groupReduced cytotoxicity (IC₅₀ > 100 µM)

Basic: What are common challenges in purification and how are they addressed?

  • Byproduct formation : Side reactions (e.g., over-alkylation) require gradient chromatography (0–100% ethyl acetate/hexane) .
  • High polarity : Use reverse-phase HPLC (C18 column) with acetonitrile/water mobile phases for polar intermediates .
  • Low yields : Optimize stoichiometry (e.g., 1:1.2 amine:iodopyrazole ratio) and catalyst recycling .

Advanced: How does steric hindrance influence derivatization at the pyrazole N1 position?

  • Bulky substituents (e.g., isopropyl at N1) reduce reactivity toward electrophiles due to steric shielding. Use smaller groups (methyl, ethyl) for efficient functionalization .
  • Conformational analysis : X-ray crystallography reveals that N1 substituents > 3 ų hinder access to the pyrazole C4 position .

Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

  • Copper-mediated pathways : Cu(I) intermediates facilitate Ullmann-type coupling, but excess Cs₂CO₃ may deprotonate amines prematurely, reducing efficiency .
  • Solvent coordination : DMSO stabilizes Cu(I) via coordination, enhancing catalytic turnover but increasing side reactions at >40°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.